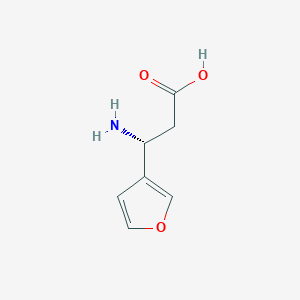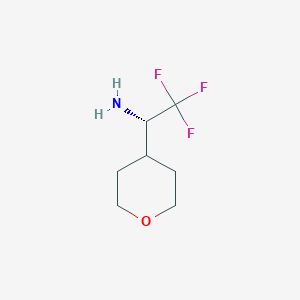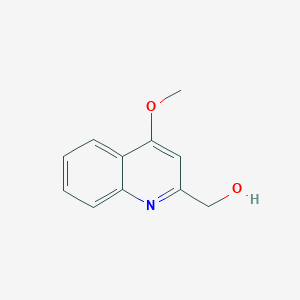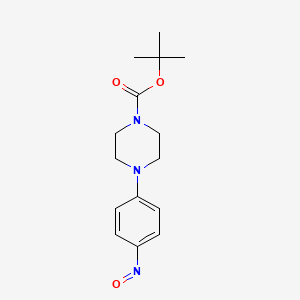
Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate: is an organic compound with the molecular formula C15H21N3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-nitrosobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: In biological research, this compound can be used to study the effects of nitroso and piperazine derivatives on biological systems. It may be used in the development of new biochemical assays or as a probe to study enzyme activity.
Medicine: In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its potential as a drug candidate or as a lead compound for the development of new therapeutic agents.
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and materials. It may be used in the production of polymers, coatings, or other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, or other biomolecules. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. In comparison, tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate contains a bromine atom, which can participate in different types of chemical reactions, such as nucleophilic substitution. Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate contains a nitro group, which is more stable and less reactive than the nitroso group. Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate contains an amino group, which can participate in hydrogen bonding and other interactions with biological targets.
Properties
Molecular Formula |
C15H21N3O3 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(19)18-10-8-17(9-11-18)13-6-4-12(16-20)5-7-13/h4-7H,8-11H2,1-3H3 |
InChI Key |
FDRDHFJDADBCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


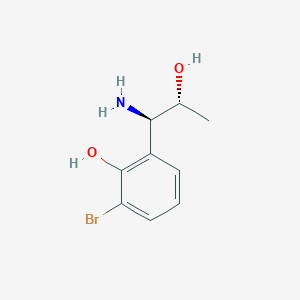
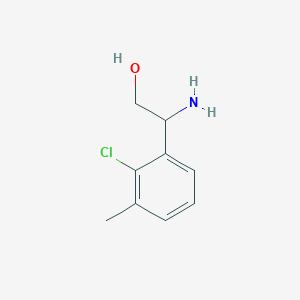
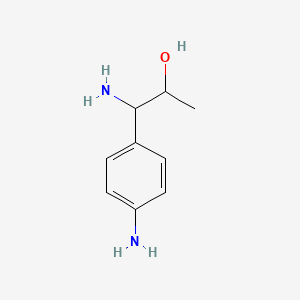
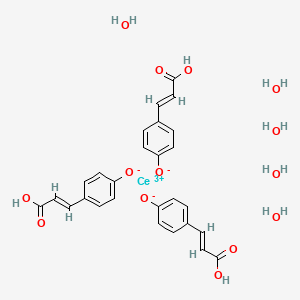
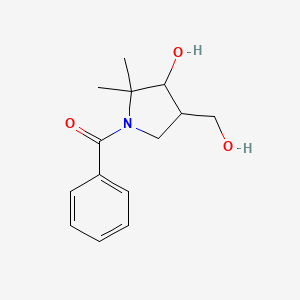
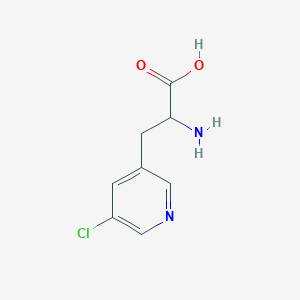
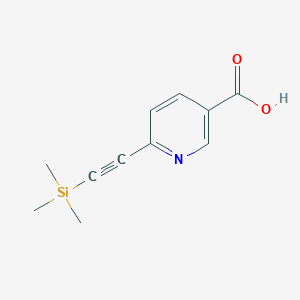
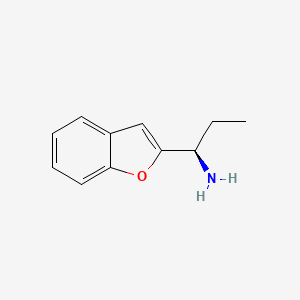

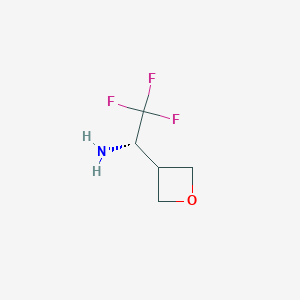
![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)
